Cas no 251442-64-5 (q-Defensin 1 (Macaca mulatta)(9CI))

q-Defensin 1 (Macaca mulatta)(9CI) structure
251442-64-5 structure
Product Name:q-Defensin 1 (Macaca mulatta)(9CI)
N.o CAS:251442-64-5
MF:C82H137N33O19S6
MW:2081.56488585472
CID:283182
PubChem ID:16130642
Update Time:2025-04-19

q-Defensin 1 (Macaca mulatta)(9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • q-Defensin 1 (Macaca mulatta)(9CI)
    • 14)-tris(disulfide)
    • 16),(9&reg
    • 18),(7&reg
    • 3: PN: WO0068265 SEQID: 1 claimedprotein
    • Cyclo(L-arginyl-L-arginylglycyl-L-valyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-isoleucyl-L-cysteinyl-L-threonyl-L-arginylglycyl-L-phenylalanyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-leucyl-L-cysteinyl),cyclic (5&reg
    • q-Defensin RTD 1
    • Rhesus q-defensin 1
    • Cyclic-(GVCRCICTRGFCRCLCRR)
    • 1-[3-[benzyl-tetrakis(3-guanidinopropyl)-[(1R)-1-hydroxyethyl]-isobutyl-isopropyl-[(1S)-1-methylpropyl]-octadecaoxo-[?]yl]propyl]guanidine
    • .theta.-Defensin 1
    • BDBM50236198
    • theta-Defensin 1
    • RTD-1
    • theta-Defensin RTD-1
    • DTXSID60179822
    • CHEMBL4073105
    • 251442-64-5
    • oRTD-1
    • Inchi: 1S/C82H137N33O19S6/c1-8-41(6)60-76(133)112-56-38-140-136-34-52(110-68(125)50(30-43-17-10-9-11-18-43)100-57(117)31-98-63(120)45(20-13-25-94-79(85)86)105-77(134)61(42(7)116)115-74(56)131)70(127)103-47(22-15-27-96-81(89)90)65(122)107-53-35-137-139-37-55(73(130)114-60)108-66(123)48(23-16-28-97-82(91)92)104-71(128)54-36-138-135-33-51(109-67(124)49(29-39(2)3)106-72(53)129)69(126)102-46(21-14-26-95-80(87)88)64(121)101-44(19-12-24-93-78(83)84)62(119)99-32-58(118)113-59(40(4)5)75(132)111-54/h9-11,17-18,39-42,44-56,59-61,116H,8,12-16,19-38H2,1-7H3,(H,98,120)(H,99,119)(H,100,117)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,105,134)(H,106,129)(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,132)(H,112,133)(H,113,118)(H,114,130)(H,115,131)(H4,83,84,93)(H4,85,86,94)(H4,87,88,95)(H4,89,90,96)(H4,91,92,97)/t41-,42+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-/m0/s1
    • Chave InChI: BEOLWJVNPROZQJ-AQSKNYQYSA-N
    • SMILES: S1C[C@H]2C(N[C@H](C(N[C@@H]3C(N[C@H](C(N[C@H](C(NCC(N[C@@H](CC4C=CC=CC=4)C(N[C@@H](CSSC3)C(N[C@H](C(N[C@@H](CS1)C(N[C@H](C(N[C@H]1CSSC[C@@H](C(N[C@H](C(N2)=O)CCCNC(=N)N)=O)NC([C@H](C(C)C)NC(CNC([C@H](CCCNC(=N)N)NC([C@H](CCCNC(=N)N)NC1=O)=O)=O)=O)=O)=O)CC(C)C)=O)=O)CCCNC(=N)N)=O)=O)=O)=O)CCCNC(=N)N)=O)[C@@H](C)O)=O)=O)[C@@H](C)CC)=O

Propriedades Computadas

  • Massa Exacta: 2079.9092763g/mol
  • Massa monoisotópica: 2079.9092763g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 34
  • Contagem de aceitadores de ligações de hidrogénio: 30
  • Contagem de Átomos Pesados: 140
  • Contagem de Ligações Rotativas: 33
  • Complexidade: 4300
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 18
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -5.2
  • Superfície polar topológica: 1010Ų
Fornecedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd